N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-[(4-fluorophenyl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N-[(4-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O5/c1-19(25,13-4-7-15-16(8-13)27-11-26-15)10-22-18(24)17(23)21-9-12-2-5-14(20)6-3-12/h2-8,25H,9-11H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEKDLMGHKLRQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N’-[(4-fluorophenyl)methyl]ethanediamide typically involves multiple steps. One common route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a reaction with an appropriate epoxide.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic substitution reaction using a fluorobenzyl halide.
Formation of the Ethanediamide Linkage: The final step involves the formation of the ethanediamide linkage through a condensation reaction with ethylenediamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N’-[(4-fluorophenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide groups can be reduced to amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of nitro, sulfonyl, or other functional groups on the fluorophenyl ring.
Scientific Research Applications
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N’-[(4-fluorophenyl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N’-[(4-fluorophenyl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzodioxole ring and fluorophenyl group are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Similar benzodioxole structure but different functional groups.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Contains a benzodioxole ring but has a carboxylic acid group instead of an amide.
1-(1,3-Benzodioxol-5-yl)butan-2-one: Features a benzodioxole ring with a ketone group.
Uniqueness
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N’-[(4-fluorophenyl)methyl]ethanediamide is unique due to its combination of a benzodioxole ring, hydroxypropyl group, and fluorophenyl group, which confer specific chemical and biological properties not found in the similar compounds listed above.
Biological Activity
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-[(4-fluorophenyl)methyl]ethanediamide is a complex organic compound notable for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies. The compound's unique structural features, including the benzodioxole and fluorophenyl moieties, suggest diverse therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features
- Benzodioxole Ring : Known for its role in various biological activities, including antioxidant and anti-inflammatory properties.
- Hydroxypropyl Group : Enhances solubility and bioavailability.
- Fluorophenyl Moiety : May increase binding affinity to specific biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Antioxidant Activity : The benzodioxole structure is associated with scavenging free radicals, contributing to its potential protective effects against oxidative stress.
In Vitro Studies
Recent studies have investigated the compound's effects on various cell lines:
| Study | Cell Line | Concentration | Effect Observed |
|---|---|---|---|
| HeLa | 10 µM | 50% inhibition of cell proliferation | |
| PC12 | 5 µM | Increased neurite outgrowth | |
| HepG2 | 20 µM | Reduced oxidative stress markers |
Case Studies
- Neuroprotective Effects : A study demonstrated that the compound significantly increased neuronal survival in PC12 cells exposed to neurotoxic agents. This suggests potential applications in neurodegenerative diseases.
- Anticancer Activity : In HeLa cells, the compound exhibited dose-dependent cytotoxicity, indicating its potential as an anticancer agent.
- Antioxidant Properties : Research indicated that the compound effectively reduced reactive oxygen species (ROS) levels in HepG2 cells, supporting its role as an antioxidant.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine | Benzodioxole core | Antidepressant effects |
| 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid | Benzodioxole core | Antioxidant properties |
| N-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoroacetamide | Fluorinated group | Anticancer activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
